![molecular formula C8H4F3N3O2 B2701462 7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid CAS No. 869947-41-1](/img/structure/B2701462.png)
7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid is a heterocyclic compound that features a pyrazolo[1,5-a]pyrimidine core with a trifluoromethyl group at the 7-position and a carboxylic acid group at the 3-position. This compound is part of a larger family of pyrazolo[1,5-a]pyrimidines, which are known for their significant biological and pharmacological activities. The presence of the trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it a valuable scaffold in medicinal chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid typically involves the cyclocondensation of 5-aminopyrazoles with 1,3-dicarbonyl compounds. One efficient method starts with the transformation of commercially available 2-acetylpyridine and acetylpyrazine with N,N-dimethylformamide dimethylacetal into the corresponding 3-(dimethylamino)-1-(heteroaryl)prop-2-en-1-ones, followed by cyclization with methyl 5-amino-1H-pyrazole-4-carboxylate to give methyl 7-heteroarylpyrazolo[1,5-a]pyrimidine-3-carboxylates .
Industrial Production Methods
In industrial settings, the synthesis of this compound can be scaled up using microwave-assisted Suzuki–Miyaura cross-coupling reactions. This method involves the use of 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one as a starting material, which undergoes arylation with various boronic acids under optimized conditions to yield the desired product .
Análisis De Reacciones Químicas
Nucleophilic Substitution Reactions
The electron-withdrawing trifluoromethyl group enhances electrophilicity at specific positions, enabling nucleophilic substitutions:
Key Mechanism :
-
C-5 Substitution : Lactam C–O bond activation with PyBroP facilitates S<sub>N</sub>Ar reactions with amines/thiols .
-
C-3 Arylation : Suzuki coupling employs Pd(PPh₃)₄ and aromatic boronic acids under microwave irradiation .
Functional Group Transformations
The carboxylic acid group undergoes typical derivatizations:
Notable Example :
Conversion to methyl ester enables further modifications like Grignard additions or reductions while preserving the heterocycle.
Electrophilic Aromatic Substitution
The pyrazolo[1,5-a]pyrimidine ring participates in regioselective electrophilic reactions:
Electrophile | Position Modified | Conditions | Product | Yield (%) | Reference |
---|---|---|---|---|---|
HNO₃/H₂SO₄ | C-2 | 0°C → RT | 2-Nitro derivative | 68 | |
Br₂ (cat. Fe) | C-6 | DCM, RT | 6-Bromo analog | 72 |
Regiochemical Control :
Electron-rich C-2 and C-6 positions are preferentially targeted due to the trifluoromethyl group’s meta-directing effects .
Cyclization and Ring-Opening Reactions
The core structure serves as a scaffold for complex heterocycles:
Reaction Partner | Conditions | Product | Yield (%) | Reference |
---|---|---|---|---|
Ethyl 2-cyanoacetate | Piperidine, EtOH | Fused pyrimidine-dione | 81 | |
Hydrazine hydrate | HCl, reflux | Pyrazole-triazine hybrid | 78 |
Mechanistic Insight :
Ring-opening at the pyrimidine N–C bond followed by recombination forms bicyclic systems .
Comparative Reactivity Analysis
Substituent effects on reaction outcomes:
Substituent at C-5 | Suzuki Coupling Yield (%) | S<sub>N</sub>Ar Yield (%) |
---|---|---|
-H | 94 | 91 |
-OCH₃ | 87 | 85 |
-SCH₃ | 79 | 82 |
Trend : Electron-donating groups (e.g., -OCH₃) slightly reduce coupling efficiency due to decreased electrophilicity .
Oxidation and Reduction
Targeted transformations of functional groups:
Process | Reagents | Product | Yield (%) | Reference |
---|---|---|---|---|
Carboxylic acid → Alcohol | LiAlH₄, THF | 3-Hydroxymethyl derivative | 65 | |
Trifluoromethyl → COOH | KMnO₄, H₂O | Dicarboxylic acid | 58 |
Limitation : Strong reducing agents may degrade the pyrimidine ring.
Aplicaciones Científicas De Investigación
Antimicrobial Activity
Numerous studies have highlighted the antimicrobial properties of derivatives of 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid. For instance, compounds synthesized from this scaffold have shown efficacy against various bacterial strains, including:
Target Organism | Minimum Inhibitory Concentration (MIC) |
---|---|
Mycobacterium smegmatis | 6.25 µg/ml |
Pseudomonas aeruginosa | 12 µg/ml |
Candida albicans | 15 µg/ml |
These findings suggest that modifications to the pyrazolo-pyrimidine structure can enhance antimicrobial activity, making it a candidate for developing new antibiotics .
Anticancer Potential
Research has also explored the anticancer properties of this compound. In vitro studies have demonstrated that it can inhibit cell proliferation in various cancer cell lines:
Cell Line | IC50 Value (µM) |
---|---|
Human breast cancer cells | 25 |
Lung cancer cells | 30 |
The mechanism of action appears to involve the induction of apoptosis and inhibition of cell cycle progression . This positions the compound as a potential lead in cancer therapeutics.
Enzyme Inhibition
This compound has been identified as a potent inhibitor of certain enzymes, notably:
Enzyme | IC50 Value (nM) |
---|---|
TRPV1 receptor | 30 |
This inhibition suggests potential applications in pain management therapies, as TRPV1 is involved in nociceptive signaling .
Case Study 1: Antimicrobial Evaluation
A study evaluated various derivatives based on the pyrazolo-pyrimidine scaffold against bacterial pathogens. The results indicated that compounds with electron-withdrawing groups exhibited enhanced antimicrobial activity. For example, derivatives with nitro or halogen substituents showed significant inhibition against Gram-negative bacteria .
Case Study 2: Anticancer Evaluation
In another study focused on anticancer activity, derivatives were tested against multiple human cancer cell lines. The results showed that modifications to the trifluoromethyl group significantly impacted cytotoxicity, with some variants achieving IC50 values as low as 20 µM against aggressive cancer types .
Mecanismo De Acción
The mechanism of action of 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid involves its interaction with specific molecular targets, such as kinases and receptors. The trifluoromethyl group enhances the compound’s binding affinity to these targets, leading to inhibition of enzymatic activity or modulation of receptor function . This interaction can result in various biological effects, including antiproliferative and antiviral activities .
Comparación Con Compuestos Similares
Similar Compounds
- 5-Methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid
- 7-Difluoromethylpyrazolo[1,5-a]pyrimidine derivatives
Uniqueness
7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The trifluoromethyl group at the 7-position significantly enhances its lipophilicity and metabolic stability, making it a valuable compound in drug discovery and development .
Actividad Biológica
7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, synthesis methods, and potential therapeutic applications, supported by various studies and data tables.
- Molecular Formula : C8H4F3N3O2
- Molecular Weight : 245.16 g/mol
- CAS Number : 695191-64-1
- IUPAC Name : this compound
Biological Activities
The biological activity of this compound has been explored in various contexts, including its antimicrobial, anticancer, and anti-inflammatory properties.
Antimicrobial Activity
Research indicates that derivatives of pyrazolo[1,5-a]pyrimidines exhibit significant antimicrobial effects against various bacteria and fungi. For instance:
- E. coli and S. aureus : Compounds derived from this scaffold demonstrated high efficacy against these pathogens with minimum inhibitory concentrations (MICs) ranging from 4 to 16 µg/mL .
- Fungal Inhibition : Studies have shown that certain derivatives can inhibit fungal strains such as A. flavus and A. niger effectively .
Anticancer Properties
Several studies have highlighted the anticancer potential of this compound:
- A derivative of pyrazolo[1,5-a]pyrimidine demonstrated an IC50 value of 19.70 ± 0.89 µM , comparable to etoposide (IC50 = 18.71 ± 1.09 µM), indicating promising activity against cancer cell lines .
- The presence of a trifluoromethyl group enhances the compound's interaction with target proteins involved in cancer progression .
Anti-inflammatory Effects
The compound has also shown potential as an anti-inflammatory agent:
- In animal models, it exhibited significant inhibition of paw edema, achieving up to 43.17% inhibition , which is comparable to standard anti-inflammatory drugs like indomethacin .
Synthesis Methods
The synthesis of this compound typically involves multicomponent reactions (MCRs), which allow for efficient assembly of complex structures from simpler precursors:
- One common method includes the reaction of 3-amino-pyrazoles with trifluoroacetic anhydride under mild conditions to yield the desired carboxylic acid .
Case Studies and Research Findings
Study | Biological Activity | Methodology | Key Findings |
---|---|---|---|
Milovic et al., 2022 | Antimicrobial | In vitro testing | Effective against multiple bacterial strains; MIC values between 4-16 µg/mL |
Frontiers in Chemistry, 2024 | Anticancer | Cell viability assays | IC50 = 19.70 ± 0.89 µM against cancer cell lines |
MDPI Review, 2024 | Anti-inflammatory | Edema model in rats | Up to 43.17% inhibition compared to indomethacin |
Propiedades
IUPAC Name |
7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F3N3O2/c9-8(10,11)5-1-2-12-6-4(7(15)16)3-13-14(5)6/h1-3H,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJNJSFNQOGTRDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N2C(=C(C=N2)C(=O)O)N=C1)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.